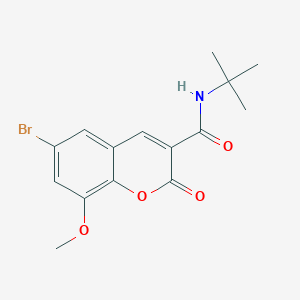

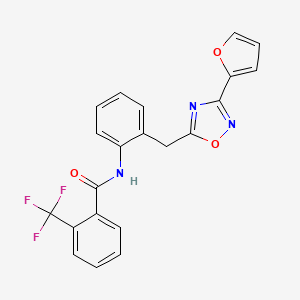

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties.

Applications De Recherche Scientifique

G Protein-Coupled Receptor (GPR35) Agonist

The compound "6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid" serves as a potent and selective agonist for GPR35, an orphan G protein-coupled receptor. This application is significant for studying the receptor's role in various physiological processes and potential therapeutic targets. The synthesis and characterization of this compound, including its high affinity and selective receptor binding, are detailed, highlighting its importance in receptor-based studies (Thimm et al., 2013).

Carboxamidation and Aromatisation of Aryl Isonitriles

The tert-butyl hydroperoxide (TBHP)-promoted sequential carboxamidation and aromatisation of isonitriles with formamides represents a versatile methodology in organic synthesis. This reaction tolerates various functional groups and leads to the formation of phenanthridine 6-carboxamides. This process showcases the chemical's utility in constructing complex molecules and highlights its role in synthetic organic chemistry (Feng et al., 2014).

Carboxamide Protecting Group Development

The development of a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), illustrates the compound's application in protecting sensitive functional groups during synthetic procedures. This protecting group is versatile, allowing for its removal under mild basic, strongly acidic, or oxidative conditions. Its application extends to complex molecules, demonstrating the compound's utility in facilitating synthetic strategies for creating intricate molecular architectures (Muranaka et al., 2011).

Organogel Formation

The research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, which includes similar compounds, underscores the potential of these chemicals in forming materials with unique properties. These organogels exhibit fluorescent characteristics and demonstrate the impact of amphiphilic properties and side-chain conformations on gelating properties. Such studies are crucial for the design and development of novel materials with potential applications in sensors, organic electronics, and photonics (Wu et al., 2011).

Atom Transfer Radical Polymerization (ATRP)

The compound's role in the atom transfer radical polymerization (ATRP) of (meth)acrylamides, including N,N-dimethylacrylamide and N-tert-butylacrylamide, highlights its application in polymer science. This process, particularly with the use of specific ligands, provides insights into controlled polymerization techniques, contributing to the development of polymers with tailored properties for various applications (Teodorescu and Matyjaszewski, 1999).

Propriétés

IUPAC Name |

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4/c1-15(2,3)17-13(18)10-6-8-5-9(16)7-11(20-4)12(8)21-14(10)19/h5-7H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQGXGIMBBYSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate](/img/structure/B2551810.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2551811.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2551813.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(m-tolyl)methanone](/img/structure/B2551814.png)

![4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2551816.png)

![[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B2551822.png)

![2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride](/img/structure/B2551825.png)